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மூத்த பயன்பாட்டு விஞ்ஞானி

வெளியீட்டு தேதி: பிப்ரவரி 7, 2026

சுருக்கம்
இந்த வழிகாட்டி, அசிட்டமினோஃபென் (பாராசிட்டமால்) வளர்சிதை மாற்றத்தின் போது உருவாகும்
எதிர்வினை இடைநிலைகளின் கட்டமைப்பை உறுதிப்படுத்தப் பயன்படும் பல்வேறு பகுப்பாய்வு முறைகளின்
விரிவான ஒப்பீட்டை வழங்குகிறது. மருந்து வளர்ச்சி மற்றும் பாதுகாப்பு மதிப்பீட்டில் இந்த இடைநிலைகளின்
பங்கு மிக முக்கியமானது. இந்த வழிகாட்டி, ஆராய்ச்சியாளர்கள், விஞ்ஞானிகள் மற்றும் மருந்து
மேம்பாட்டு நிபுணர்களுக்கு, ஒவ்வொரு முறையின் அடிப்படைக் கோட்பாடுகள், அவற்றின் நன்மைகள்
மற்றும் வரம்புகள் மற்றும் விரிவான சோதனை நெறிமுறைகளை வழங்குவதன் மூலம், மிகவும்
பொருத்தமான பகுப்பாய்வு உத்தியைத் தேர்ந்தெடுக்க உதவும்.

அறிமுகம்
அசிட்டமினோஃபென், பரவலாகப் பயன்படுத்தப்படும் வலி நிவாரணி மற்றும் காய்ச்சலைக் குறைக்கும்
மருந்து, சிகிச்சை அளவுகளில் பாதுகாப்பானது. இருப்பினும், அதிகப்படியான அளவுகளில், இது
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கடுமையான கல்லீரல் பாதிப்பை ஏற்படுத்தும். இந்த நச்சுத்தன்மை, N-acetyl-p-benzoquinone imine

(NAPQI) எனப்படும் அதிக எதிர்வினைத்திறன் கொண்ட வளர்சிதை மாற்ற இடைநிலையின்
உருவாக்கத்துடன் தொடர்புடையது.[1] NAPQI-இன் கட்டமைப்பு மற்றும் அதன் எதிர்வினைகளைப்
புரிந்துகொள்வது, அசிட்டமினோஃபென் நச்சுத்தன்மையின் மூலக்கூறு வழிமுறைகளை
தெளிவுபடுத்துவதற்கும், சாத்தியமான சிகிச்சை உத்திகளை உருவாக்குவதற்கும் அவசியம்.

இந்த வழிகாட்டியின் நோக்கம், அசிட்டமினோஃபென் வளர்சிதை மாற்ற இடைநிலைகளின் கட்டமைப்பை
உறுதிப்படுத்தப் பயன்படும் முக்கிய பகுப்பாய்வு நுட்பங்களை ஒப்பிடுவதாகும். ஒவ்வொரு நுட்பத்தின்
கோட்பாட்டு அடிப்படைகள், சோதனை வடிவமைப்புக்கான காரணங்கள் மற்றும் முடிவுகளின் விளக்கம்
ஆகியவற்றை நாங்கள் ஆராய்வோம்.

அசிட்டமினோஃபென் வளர்சிதை மாற்ற வழிமுறை
சிகிச்சை அளவுகளில், அசிட்டமினோஃபென் முக்கியமாக கல்லீரலில் குளுக்கோரனிடேஷன் மற்றும்
சல்பேஷன் மூலம் வளர்சிதை மாற்றம் செய்யப்பட்டு, நச்சுத்தன்மையற்ற சேர்மங்களாக மாற்றப்பட்டு
சிறுநீரில் வெளியேற்றப்படுகிறது. ஒரு சிறிய பகுதி, சைட்டோக்ரோம் P450 என்சைம்களால், குறிப்பாக
CYP2E1 மூலம், NAPQI ஆக ஆக்ஸிஜனேற்றப்படுகிறது.[2] சாதாரண சூழ்நிலையில், NAPQI

உடனடியாக குளுதாதயோன் (GSH) உடன் இணைந்து நச்சுத்தன்மையற்ற மெர்காப்டூரிக் அமிலமாக
மாற்றப்படுகிறது.[1]

இருப்பினும், அதிகப்படியான அசிட்டமினோஃபென் உட்கொள்ளும் போது, குளுக்கோரனிடேஷன் மற்றும்
சல்பேஷன் பாதைகள் நிறைவுற்றதாகி, அதிக அளவு NAPQI உருவாகிறது. இது கல்லீரலில் உள்ள GSH

இருப்பைக் குறைக்கிறது. GSH தீர்ந்தவுடன், NAPQI செல்லுலார் புரோட்டீன்கள் மற்றும் பிற பெரிய
மூலக்கூறுகளுடன் பிணைந்து, ஆக்ஸிஜனேற்ற அழுத்தம், மைட்டோகாண்ட்ரியல் செயலிழப்பு மற்றும்
இறுதியில் ஹெபடோசைட் நெக்ரோசிஸிற்கு வழிவகுக்கிறது.[3]

விளக்கப்படம் 1: அசிட்டமினோஃபென் வளர்சிதை மாற்ற வழிமுறை

இடைநிலைகளின் கட்டமைப்பை உறுதிப்படுத்த பகுப்பாய்வு
நுட்பங்களின் ஒப்பீடு
அசிட்டமினோஃபென் வளர்சிதை மாற்றத்தின் போது உருவாகும், குறிப்பாக NAPQI போன்ற நிலையற்ற
இடைநிலைகளின் கட்டமைப்பை உறுதிப்படுத்த பல பகுப்பாய்வு நுட்பங்கள் பயன்படுத்தப்படுகின்றன.

ஒவ்வொரு நுட்பத்திற்கும் அதன் சொந்த பலம் மற்றும் வரம்புகள் உள்ளன.
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நுட்பம் கொள்கை நன்மைகள் வரம்புகள்

திரவ நிறப்பிரிகை-நிறை

நிறமாலையியல் (LC-

MS/MS)

சேர்மங்களை அவற்றின்

துருவமுனைப்பு

அடிப்படையில் பிரித்து,

அவற்றின் நிறை-க்கு-

மின்னூட்ட விகிதத்தின்

அடிப்படையில்

கண்டறிதல்.[4]

அதிக உணர்திறன்

மற்றும் தேர்ந்தெடுக்கும்

திறன், குறைந்த

செறிவுகளில் வளர்சிதை

மாற்றங்களைக்

கண்டறிய ஏற்றது.[5][6]

நிலையற்ற

இடைநிலைகளை

நேரடியாகக் கண்டறிவது

கடினம், சில

சமயங்களில்

வழிப்பொருட்களை

உருவாக்க

வேண்டியிருக்கும்.[7]

அணுக்கரு காந்த

ஒத்திசைவு

நிறமாலையியல் (NMR)

அணுக்கருக்களின்

காந்தப் பண்புகளைப்

பயன்படுத்தி மூலக்கூறு

கட்டமைப்பைத்

தீர்மானித்தல்.[8]

மூலக்கூறின்

முழுமையான

கட்டமைப்புத் தகவலை

வழங்குகிறது, மாதிரியை

அழிக்காது.[9][10]

குறைந்த உணர்திறன்,

அதிக செறிவுள்ள

மாதிரிகள் தேவை.[8]

கணக்கீட்டு வேதியியல்

குவாண்டம்

மெக்கானிக்ஸ் மற்றும்

மூலக்கூறு இயக்கவியல்

ஆகியவற்றின்

கொள்கைகளைப்

பயன்படுத்தி எதிர்வினை

வழிமுறைகள் மற்றும்

இடைநிலைகளின்

கட்டமைப்புகளை

முன்கணித்தல்.[11]

நிலையற்ற அல்லது

சோதனை ரீதியாகக்

கண்டறிய முடியாத

இடைநிலைகளைப்

படிக்க உதவுகிறது.[12]

[13]

கணக்கீட்டு

மாதிரிகளின் துல்லியம்

பயன்படுத்தப்படும் முறை

மற்றும் கணக்கீட்டு

வளங்களைப்

பொறுத்தது.[12]

அட்டவணை 1: பகுப்பாய்வு நுட்பங்களின் ஒப்பீடு

திரவ நிறப்பிரிகை-நிறை நிறமாலையியல் (LC-MS/MS)
LC-MS/MS என்பது வளர்சிதை மாற்ற ஆய்வுகளில் பரவலாகப் பயன்படுத்தப்படும் ஒரு சக்திவாய்ந்த
நுட்பமாகும்.[14] இது சிக்கலான உயிரியல் மாதிரிகளில் இருந்து வளர்சிதை மாற்றங்களைப் பிரித்து, அதிக
உணர்திறனுடன் கண்டறிய அனுமதிக்கிறது.[4][5]

செயல்பாட்டுக் காரணம்: LC-MS/MS அமைப்பில், ஒரு திரவ நிறப்பிரிகை அமைப்பு மாதிரியில் உள்ள
கூறுகளை அவற்றின் வேதியியல் பண்புகளின் அடிப்படையில் பிரிக்கிறது. பிரிக்கப்பட்ட கூறுகள் பின்னர்
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நிறை நிறமாலையியலுக்குள் செலுத்தப்படுகின்றன, அங்கு அவை அயனியாக்கப்பட்டு, அவற்றின் நிறை-

க்கு-மின்னூட்ட விகிதத்தின் அடிப்படையில் கண்டறியப்படுகின்றன. MS/MS (அல்லது டேன்டெம் மாஸ்
ஸ்பெக்ட்ரோமெட்ரி) இல், ஒரு குறிப்பிட்ட அயனி தேர்ந்தெடுக்கப்பட்டு, சிதைக்கப்பட்டு, அதன் துண்டு
அயனிகள் பகுப்பாய்வு செய்யப்படுகின்றன, இது மூலக்கூறு கட்டமைப்பைப் பற்றிய கூடுதல் தகவல்களை
வழங்குகிறது.[6]

NAPQI கண்டறிதலில் பயன்பாடு: NAPQI மிகவும் எதிர்வினைத்திறன் கொண்டது மற்றும் நிலையற்றது
என்பதால், அதை நேரடியாகக் கண்டறிவது சவாலானது. எனவே, "பொறி" (trapping) உத்திகள்
பெரும்பாலும் பயன்படுத்தப்படுகின்றன. இந்த உத்தியில், சோடியம் சல்பைடு (Na2S) போன்ற ஒரு
நியூக்ளியோஃபிலிக் பொறி முகவர் சேர்க்கப்படுகிறது, இது NAPQI உடன் வினைபுரிந்து ஒரு நிலையான
சேர்க்கையை உருவாக்குகிறது. இந்த நிலையான சேர்க்கையை LC-MS/MS மூலம் எளிதாகக் கண்டறிந்து
அளவிட முடியும்.[7]

விளக்கப்படம் 2: LC-MS/MS சோதனை பணிப்பாய்வு

அணுக்கரு காந்த ஒத்திசைவு நிறமாலையியல் (NMR)
NMR நிறமாலையியல் என்பது ஒரு மூலக்கூறில் உள்ள அணுக்களின் இணைப்பு மற்றும் இடஞ்சார்ந்த
ஏற்பாட்டைப் பற்றிய விரிவான தகவல்களை வழங்கும் ஒரு சக்திவாய்ந்த கட்டமைப்பு தெளிவுபடுத்தும்
நுட்பமாகும்.[15]

செயல்பாட்டுக் காரணம்: ஒரு வலுவான காந்தப்புலத்தில் வைக்கப்படும் போது, சில அணுக்கருக்கள்
(எ.கா., ¹H, ¹³C) குறிப்பிட்ட அதிர்வெண்களில் மின்காந்த கதிர்வீச்சை உறிஞ்சுகின்றன. இந்த உறிஞ்சுதல்
அதிர்வெண்கள், "இரசாயன மாற்றங்கள்" என்று அழைக்கப்படுகின்றன, இது கருவின் இரசாயன
சூழலுக்கு மிகவும் உணர்திறன் கொண்டது. இந்த இரசாயன மாற்றங்கள் மற்றும் கருக்களுக்கு
இடையேயான தொடர்புகளை (இணைப்பு) பகுப்பாய்வு செய்வதன் மூலம், ஒரு மூலக்கூறின் முழுமையான
முப்பரிமாண கட்டமைப்பை தீர்மானிக்க முடியும்.[16]

NAPQI ஆய்வுகளில் பயன்பாடு: NMR-இன் குறைந்த உணர்திறன் காரணமாக, நிலையற்ற
இடைநிலைகளை நேரடியாகக் கண்டறிவது கடினம். இருப்பினும், நிலையான ஐசோடோப்பு லேபிளிங்
நுட்பங்களுடன் இணைந்தால், NMR மிகவும் பயனுள்ளதாக இருக்கும். எடுத்துக்காட்டாக, ¹³C அல்லது
¹⁵N உடன் லேபிளிடப்பட்ட அசிட்டமினோஃபெனைப் பயன்படுத்தி, வளர்சிதை மாற்றப் பாதைகளைக்
கண்டறியவும், நிலையான இடைநிலைகள் அல்லது இறுதிப் பொருட்களின் கட்டமைப்புகளை
உறுதிப்படுத்தவும் முடியும்.[16] இன்-செல் NMR போன்ற மேம்பட்ட நுட்பங்கள், உயிருள்ள செல்களுக்குள்
மூலக்கூறு கட்டமைப்புகள் மற்றும் தொடர்புகளைப் படிக்க அனுமதிக்கின்றன, இது மருந்து வளர்சிதை
மாற்றத்தைப் பற்றிய உடலியல் ரீதியாக பொருத்தமான நுண்ணறிவுகளை வழங்குகிறது.[17]
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கணக்கீட்டு வேதியியல்
கணக்கீட்டு வேதியியல், சோதனை முறைகளுக்கு ஒரு சக்திவாய்ந்த நிரப்பியாக செயல்படுகிறது,

குறிப்பாக நிலையற்ற மற்றும் அதிக எதிர்வினைத்திறன் கொண்ட இடைநிலைகளைப் படிப்பதில்.[11]

செயல்பாட்டுக் காரணம்: குவாண்டம் வேதியியல் கணக்கீடுகள், ஒரு எதிர்வினையின் சாத்தியமான
ஆற்றல் பரப்பை ஆராயவும், இடைநிலைகள் மற்றும் மாற்றம் நிலைகளின் கட்டமைப்புகள் மற்றும்
ஆற்றல்களை முன்கணிக்கவும் அனுமதிக்கின்றன.[18] அடர்த்தி செயல்பாட்டுக் கோட்பாடு (DFT) போன்ற
முறைகள், மூலக்கூறு பண்புகளை கணிக்க ஒரு நல்ல சமரசத்தை வழங்குகின்றன.[13]

NAPQI ஆய்வுகளில் பயன்பாடு: கணக்கீட்டு மாதிரிகள், அசிட்டமினோஃபெனில் இருந்து NAPQI

உருவாகும் வழிமுறையை ஆராயவும், அதன் கட்டமைப்பு மற்றும் எலக்ட்ரானிக் பண்புகளைப்
புரிந்துகொள்ளவும் பயன்படுத்தப்படலாம். மேலும், NAPQI எவ்வாறு செல்லுலார் நியூக்ளியோஃபில்களுடன்
(குளுதாதயோன் மற்றும் புரத எச்சங்கள் போன்றவை) வினைபுரிகிறது என்பதை உருவகப்படுத்தலாம், இது
நச்சுத்தன்மையின் மூலக்கூறு அடிப்படையைப் பற்றிய நுண்ணறிவுகளை வழங்குகிறது.[11]

சோதனை நெறிமுறைகள்
LC-MS/MS மூலம் NAPQI-பொறி சேர்க்கை பகுப்பாய்வு
மாதிரி தயாரிப்பு:

இன் விட்ரோ மாதிரிகள் (எ.கா., கல்லீரல் மைக்ரோசோம்கள்) அல்லது இன் விவோ மாதிரிகள் (எ.கா.,
பிளாஸ்மா) சேகரிக்கவும்.[1][3]

மாதிரிகளில் இருந்து புரதங்களை அகற்றுவதற்காக, அசிட்டோநைட்ரைல் போன்ற கரிம
கரைப்பானைச் சேர்த்து புரத வீழ்படிவு செய்யவும்.[19]

NAPQI-ஐப் பிடிக்க, உடனடியாக சோடியம் சல்பைடு (Na2S) கரைசலைச் சேர்க்கவும்.[7]

மையவிலக்கி மூலம் மாதிரியைப் பிரித்து, மேல்புறத்தை பகுப்பாய்விற்காக சேகரிக்கவும்.

LC-MS/MS பகுப்பாய்வு:

ஒரு C18 தலைகீழ்-கட்ட நிறப்பிரிகைப் பத்தியைப் பயன்படுத்தவும்.[6][20]

அசிட்டிக் அமிலம் அல்லது ஃபார்மிக் அமிலம் கொண்ட நீர் மற்றும் அசிட்டோநைட்ரைல் ஆகியவற்றின்
சாய்வு கலவையை மொபைல் கட்டமாகப் பயன்படுத்தவும்.[6][20]
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தேர்ந்தெடுக்கப்பட்ட எதிர்வினை கண்காணிப்பு (SRM) அல்லது பல எதிர்வினை கண்காணிப்பு
(MRM) பயன்முறையில் நிறை நிறமாலையியலை இயக்கவும், இது NAPQI-S-சேர்க்கையின் தாய்
மற்றும் துண்டு அயனிகளைக் கண்டறியும்.[4]

தரவு பகுப்பாய்வு:

அறியப்பட்ட தரநிலைகளுடன் ஒப்பிடுவதன் மூலம் NAPQI-S-சேர்க்கையின் உச்சத்தை அடையாளம்
காணவும்.

அளவுத்திருத்த வளைவைப் பயன்படுத்தி சேர்க்கையின் செறிவைக் கணக்கிடவும்.

இன் விட்ரோ வளர்சிதை மாற்ற ஆய்விற்கான கல்லீரல்
மைக்ரோசோம்கள்
மைக்ரோசோம்களைத் தயாரித்தல்:

விலங்கு (எ.கா., எலி, சுண்டெலி) அல்லது மனித கல்லீரல் திசுக்களில் இருந்து கல்லீரல்
மைக்ரோசோம்களை வேறுபடுத்தி பிரித்தெடுக்கவும்.[3][21]

புரத செறிவைத் தீர்மானிக்கவும் மற்றும் மாதிரிகளை -80°C இல் சேமிக்கவும்.

குஞ்சு பொரித்தல்:

ஒரு குஞ்சு பொரித்தல் கலவையைத் தயாரிக்கவும், அதில் பாஸ்பேட் இடையகக் கரைசல், கல்லீரல்
மைக்ரோசோம்கள், அசிட்டமினோஃபென் மற்றும் NADPH-உருவாக்கும் அமைப்பு (எதிர்வினைக்குத்
தேவையான கோஃபாக்டர்) ஆகியவை அடங்கும்.[1]

37°C இல் குறிப்பிட்ட காலத்திற்கு கலவையை குஞ்சு பொரிக்கவும்.

எதிர்வினையை நிறுத்துதல் மற்றும் பகுப்பாய்வு:

குளிர்ந்த அசிட்டோநைட்ரைலைச் சேர்ப்பதன் மூலம் எதிர்வினையை நிறுத்தவும்.

மேலே விவரிக்கப்பட்டபடி LC-MS/MS பகுப்பாய்விற்கு மாதிரியைத் தயாரிக்கவும்.
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அசிட்டமினோஃபென் வளர்சிதை மாற்றத்தின் எதிர்வினை இடைநிலைகளின் கட்டமைப்பை
உறுதிப்படுத்துவது, அதன் நச்சுத்தன்மையின் வழிமுறைகளைப் புரிந்துகொள்வதற்கும், பாதுகாப்பான
மருந்து மேம்பாட்டிற்கும் இன்றியமையாதது. LC-MS/MS, NMR, மற்றும் கணக்கீட்டு வேதியியல் உள்ளிட்ட
பல்வேறு பகுப்பாய்வு நுட்பங்கள், இந்த இலக்கை அடைய தனித்துவமான நன்மைகளை வழங்குகின்றன.

LC-MS/MS, அதன் அதிக உணர்திறன் மற்றும் பொறி உத்திகளுடன் இணைந்திருப்பதால், உயிரியல்
மாதிரிகளில் குறைந்த அளவு இடைநிலைகளைக் கண்டறிந்து அளவிடுவதற்கு மிகவும்
பொருத்தமானது.

NMR, அதன் கட்டமைப்புத் தெளிவுபடுத்தும் திறனுடன், நிலையான ஐசோடோப்பு லேபிளிங்குடன்
இணைந்து, வளர்சிதை மாற்றப் பாதைகளை வரைபடமாக்குவதற்கும், நிலையான வளர்சிதை
மாற்றங்களின் கட்டமைப்புகளை உறுதிப்படுத்துவதற்கும் மதிப்புமிக்கது.

கணக்கீட்டு வேதியியல், சோதனை ரீதியாக அணுக முடியாத நிலையற்ற இடைநிலைகள் மற்றும்
எதிர்வினை வழிமுறைகளைப் பற்றிய நுண்ணறிவுகளை வழங்குகிறது.

இந்த நுட்பங்களின் ஒருங்கிணைந்த பயன்பாடு, அசிட்டமினோஃபென் போன்ற மருந்துகளின் சிக்கலான
வளர்சிதை மாற்றப் பாதைகளைப் பற்றிய முழுமையான புரிதலை வழங்குகிறது, இது மருந்து வளர்ச்சி
மற்றும் நச்சுயியல் துறையில் ஆராய்ச்சியாளர்களுக்கு ஒரு விரிவான கருவித்தொகுப்பை வழங்குகிறது.

குறிப்புகள்
ResearchGate. (2017). The reaction mechanism of acetaminophen synthesis. [Link]

PubMed. (n.d.). Para-aminophenol and structurally related compounds as intermediates in

lipofuscin formation and in renal and other tissue toxicities. [Link]

YouTube. (2017). Part 6 of 6: Acetaminophen from p-aminophenol. [Link]

ResearchGate. (n.d.). Evidence That Acetaminophen and N-Hydroxyacetaminophen Form a

Common Arylating Intermediate, N-Acetyl-p-Benzoquinoneimine. [Link]

Therapeutic Drug Monitoring. (n.d.). Quantitative Method for Simultaneous Analysis of

Acetaminophen and 6 Metabolites. [Link]

Oxford Academic. (2013). Quantitative Analysis of Acetaminophen and its Primary

Metabolites in Small Plasma Volumes by Liquid Chromatography–Tandem Mass

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.researchgate.net/figure/The-reaction-mechanism-of-acetaminophen-synthesis_fig3_312297600
https://pubmed.ncbi.nlm.nih.gov/2884210/
https://www.youtube.com/watch?v=J3yPa9gG9-c
https://www.researchgate.net/publication/15949683_Evidence_That_Acetaminophen_and_N-Hydroxyacetaminophen_Form_a_Common_Arylating_Intermediate_N-Acetyl-p-Benzoquinoneimine
https://journals.lww.com/drug-monitoring/abstract/2016/10000/quantitative_method_for_simultaneous_analysis_of.13.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302040?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectrometry. [Link]

ResearchGate. (2025). Quantitative Analysis of Acetaminophen and its Primary Metabolites

in Small Plasma Volumes by Liquid ChromatographyTandem Mass Spectrometry. [Link]

PubMed. (2014). Trapping of NAPQI, the intermediate toxic paracetamol metabolite, by

aqueous sulfide (S²⁻) and analysis by GC-MS/MS. [Link]

PubMed. (n.d.). The application of nuclear magnetic resonance spectroscopy to drug

metabolism studies. [Link]

PubMed. (n.d.). Quantitative analysis of acetaminophen and its primary metabolites in small

plasma volumes by liquid chromatography-tandem mass spectrometry. [Link]

ResearchGate. (n.d.). The Role of Computational Chemistry in Predicting Chemical Reaction

Mechanisms. [Link]

ResearchGate. (n.d.). Analytical techniques for the determination of acetaminophen: A

review. [Link]

Metabolites. (2019). Inter-Laboratory Comparison of Metabolite Measurements for

Metabolomics Data Integration. [Link]

PMC. (2023). In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical

schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin. [Link]

RSC Publishing. (2023). Quantum chemical calculations for reaction prediction in the

development of synthetic methodologies. [Link]

IEEE Xplore. (n.d.). Comparison of Analytical Methods Of Serum Untargeted Metabolomics.

[Link]

PMC. (2025). Two chromatographic methods for analyzing paracetamol in spiked human

plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-

l-cysteine. [Link]

PubMed Central. (2020). Practical Guide to Trapping Peromyscus leucopus (Rodentia:

Cricetidae) and Peromyscus maniculatus for Vector and Vector-Borne Pathogen Surveillance

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://academic.oup.com/jat/article/37/9/611/829636
https://www.researchgate.net/publication/259381665_Quantitative_Analysis_of_Acetaminophen_and_its_Primary_Metabolites_in_Small_Plasma_Volumes_by_Liquid_Chromatography-Tandem_Mass_Spectrometry
https://pubmed.ncbi.nlm.nih.gov/24836881/
https://pubmed.ncbi.nlm.nih.gov/3906323/
https://pubmed.ncbi.nlm.nih.gov/24123594/
https://www.researchgate.net/publication/382023533_The_Role_of_Computational_Chemistry_in_Predicting_Chemical_Reaction_Mechanisms
https://www.researchgate.net/publication/371754415_Analytical_techniques_for_the_determination_of_acetaminophen_A_review
https://www.mdpi.com/2218-1989/9/11/256
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9892557/
https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc03319h
https://ieeexplore.ieee.org/document/8950587
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10839074/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302040?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


and Ecology. [Link]

Frontiers. (2022). Studying Metabolism by NMR-Based Metabolomics. [Link]

Journal of Chemical Education. (2023). Two-Step Synthesis of Paracetamol

(Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences

Students. [Link]

Waters. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of

Acetaminophen and 5 Metabolites in Plasma. [Link]

ACS Publications. (2009). Cross-Platform Comparison of Methods for Quantitative

Metabolomics of Primary Metabolism. [Link]

Oxford Academic. (2024). Acetaminophen should be a critical reference hepatotoxin for

evaluating human-relevant in vitro models. [Link]

ResearchGate. (2025). Computational Chemistry Models for Predicting Organic Reactivity.

[Link]

CECAM. (n.d.). Frontiers of Computational Reaction Prediction. [Link]

ResearchGate. (n.d.). Experimental models to study acetaminophen (APAP) hepatotoxicity

The.... [Link]

Books. (n.d.). CHAPTER 4: In‐Cell NMR Spectroscopy to Study Protein–Drug Interactions.

[Link]

PubMed. (2014). Metabolic phenotyping applied to pre-clinical and clinical studies of

acetaminophen metabolism and hepatotoxicity. [Link]

PMC. (n.d.). Predictive chemistry: machine learning for reaction deployment, reaction

development, and reaction discovery. [Link]

Taylor & Francis Online. (n.d.). The Application of Nuclear Magnetic Resonance

Spectroscopy to Drug Metabolism Studies. [Link]

Creative Bioarray. (n.d.). Methods of Metabolite Identification. [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7649557/
https://www.frontiersin.org/articles/10.3389/fmolb.2022.882998/full
https://pubs.acs.org/doi/10.1021/acs.jchemed.3c00325
https://www.waters.com/nextgen/us/en/library/application-notes/2013/a-quantitative-uplc-ms-ms-research-method-for-the-measurement-of-acetaminophen-and-5-metabolites-in-plasma.html
https://pubs.acs.org/doi/10.1021/ac801936s
https://academic.oup.com/toxsci/article/197/1/123/7517684
https://www.researchgate.net/publication/385078564_Computational_Chemistry_Models_for_Predicting_Organic_Reactivity
https://www.cecam.org/workshop-details/1223
https://www.researchgate.net/figure/Experimental-models-to-study-acetaminophen-APAP-hepatotoxicity-The-most-common-models_fig1_265225098
https://onlinelibrary.wiley.com/doi/10.1002/9783527629582.ch4
https://pubmed.ncbi.nlm.nih.gov/25533740/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900010/
https://www.tandfonline.com/doi/abs/10.3109/00498258509042571
https://www.creative-bioarray.com/support/methods-of-metabolite-identification.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302040?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


MDPI. (n.d.). Metabolomics Technologies for the Identification and Quantification of Dietary

Phenolic Compound Metabolites: An Overview. [Link]

UNL | Powers Group. (n.d.). Introduction to NMR and Its Application in Metabolite Structure

Determination. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes,
pharmacodynamic models and a multiscale spatial-temporal liver twin - PMC
[pmc.ncbi.nlm.nih.gov]

2. academic.oup.com [academic.oup.com]

3. researchgate.net [researchgate.net]

4. academic.oup.com [academic.oup.com]

5. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. Quantitative analysis of acetaminophen and its primary metabolites in small plasma
volumes by liquid chromatography-tandem mass spectrometry - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Trapping of NAPQI, the intermediate toxic paracetamol metabolite, by aqueous sulfide
(S²⁻) and analysis by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

8. tandfonline.com [tandfonline.com]

9. The application of nuclear magnetic resonance spectroscopy to drug metabolism studies -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. dda.creative-bioarray.com [dda.creative-bioarray.com]

11. grnjournal.us [grnjournal.us]

12. Quantum chemical calculations for reaction prediction in the development of synthetic
methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H
[pubs.rsc.org]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.mdpi.com/2072-6643/12/10/3142
https://powers.unl.edu/documents/powers-group/reprints/2008_powers_chapter.pdf
https://www.benchchem.com/product/b1302040?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932319/
https://academic.oup.com/toxsci/article/204/2/251/7933783
https://www.researchgate.net/figure/Experimental-models-to-study-acetaminophen-APAP-hepatotoxicity-The-most-common-models_fig1_281682202
https://academic.oup.com/jat/article/37/2/110/858577
https://pubmed.ncbi.nlm.nih.gov/28045783/
https://pubmed.ncbi.nlm.nih.gov/28045783/
https://pubmed.ncbi.nlm.nih.gov/23316031/
https://pubmed.ncbi.nlm.nih.gov/23316031/
https://pubmed.ncbi.nlm.nih.gov/23316031/
https://pubmed.ncbi.nlm.nih.gov/24950097/
https://pubmed.ncbi.nlm.nih.gov/24950097/
https://www.tandfonline.com/doi/abs/10.3109/00498258909042297
https://pubmed.ncbi.nlm.nih.gov/2669361/
https://pubmed.ncbi.nlm.nih.gov/2669361/
https://dda.creative-bioarray.com/methods-of-metabolite-identification.html
https://grnjournal.us/index.php/AJSIHD/article/download/5771/5189/10233
https://pubs.rsc.org/en/content/articlehtml/2023/sc/d3sc03319h
https://pubs.rsc.org/en/content/articlehtml/2023/sc/d3sc03319h
https://pubs.rsc.org/en/content/articlehtml/2023/sc/d3sc03319h
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302040?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. researchgate.net [researchgate.net]

14. Metabolic phenotyping applied to pre-clinical and clinical studies of acetaminophen
metabolism and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

15. bionmr.unl.edu [bionmr.unl.edu]

16. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]

17. books.rsc.org [books.rsc.org]

18. CECAM - Frontiers of Computational Reaction PredictionFrontiers of Computational
Reaction Prediction [cecam.org]

19. mdpi.com [mdpi.com]

20. researchgate.net [researchgate.net]

21. Acetaminophen-induced Liver Injury: from Animal Models to Humans
[xiahepublishing.com]

To cite this document: BenchChem. [உறுதிப்படுத்துதல்: அசிட்டமினோஃபென் வளர்சிதை
மாற்றத்தின் எதிர்வினை இடைநிலைகளின் கட்டமைப்பு]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1302040/docs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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